

Application Note: Quantitative Analysis of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

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Compound of Interest

Compound Name: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate

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**Abstract

This document provides a comprehensive guide to the quantitative analysis of **5,6-Diamino-2,4-dihydroxypyrimidine sulfate**, a key intermediate in pharmaceutical synthesis.[1][2] We detail robust analytical methodologies, including a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for high-sensitivity applications. Additionally, alternative techniques such as Capillary Electrophoresis (CE) and direct UV-Vis Spectrophotometry are discussed. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure method suitability, accuracy, and reliability in accordance with regulatory expectations.[3][4]

Introduction and Physicochemical Profile

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known by synonyms such as 4,5-Diaminouracil sulfate, is a pyrimidine derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anti-anemia drugs.[1][5][6] Its purity and concentration are critical quality attributes that directly impact the yield and impurity profile of the final API. Therefore, validated, precise, and accurate analytical methods are essential for its quantification in both bulk substance and in-process monitoring.[7][8]

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a suitable analytical method.

Table 1: Physicochemical Properties of **5,6-Diamino-2,4-dihydroxypyrimidine Sulfate**

| Property | Value | Source |
|-----------------------------------|---|-----------|
| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | [5] |
| CAS Number | 32014-70-3 (Sulfate); 63981-35-1 (Dihydrate) | [1][2][9] |
| Molecular Formula | C ₄ H ₆ N ₄ O ₂ · H ₂ SO ₄ (Sulfate Salt) | [5] |
| Molecular Weight | 240.18 g/mol (Sulfate Salt) | [5] |
| Appearance | Light yellow to brown powder or crystalline solid | [2][5] |
| Solubility | Soluble in water | [5][10] |
| UV Absorbance (λ _{max}) | The free base exhibits a UV maximum around 260 nm in 0.1M HCl.[1] | [1] |

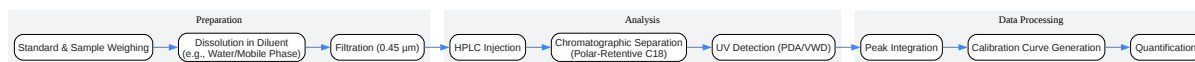
The high polarity and UV-absorbing properties of this compound are key considerations for the chromatographic and spectrophotometric methods described herein.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse method for purity and assay determination in most pharmaceutical settings due to its robustness, precision, and cost-effectiveness. The primary challenge with **5,6-Diamino-2,4-dihydroxypyrimidine sulfate** is its high polarity, which can lead to poor retention on traditional C18 columns. To overcome this, a modern hydrophilic-interaction liquid chromatography (HILIC) approach or a reversed-phase method using a polar-endcapped C18 column is recommended.[11] The following protocol is based on a starting

point using a hydrophilic-retained C18 column, a strategy proven effective for similar polar pyrimidine compounds.[12]

HPLC-UV Workflow



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Caption: HPLC-UV workflow for quantitative analysis.

Detailed HPLC-UV Protocol

Instrumentation:

- HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

Reagents and Materials:

- **5,6-Diamino-2,4-dihydroxypyrimidine sulfate** reference standard
- Potassium dihydrogen phosphate (KH_2PO_4), analytical grade
- Phosphoric acid (H_3PO_4), analytical grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade or Milli-Q
- Volumetric flasks, pipettes, and 0.45 μm syringe filters

Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.

Table 2: Proposed HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |
|------------------|---|--|
| Column | YMC-Pack ODS-AQ (150 x 4.6 mm, 3 μ m) or similar polar-endcapped/AQ-type C18 column | The hydrophilic surface modification enhances the retention of highly polar analytes like diaminopyrimidines, preventing elution near the void volume. [11] [12] |
| Mobile Phase A | 20 mM KH_2PO_4 buffer, pH adjusted to 3.9 with H_3PO_4 | A pH of 3.9 ensures the amino groups are fully protonated, leading to consistent analyte interaction with the stationary phase and sharp peak shapes. [6] |
| Mobile Phase B | Methanol | A common organic modifier providing good selectivity for pyrimidine derivatives. |
| Gradient Elution | 0-5 min: 5% B; 5-15 min: 5% to 90% B; 15-17 min: 90% B; 17.1-22 min: 5% B | A gradient allows for elution of the polar analyte with good resolution from potential non-polar impurities, followed by a column wash. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 35 $^{\circ}\text{C}$ | Elevated temperature improves peak efficiency and reduces viscosity, leading to lower backpressure. [12] |
| Injection Volume | 5 μL | A small volume minimizes potential peak distortion from the sample solvent. |

| | | |
|-----------|-------------------------|--|
| Detection | UV at 210 nm and 260 nm | 210 nm provides a more universal response for impurities, while 260 nm is near the λ_{max} of the free base, offering good sensitivity for the main analyte. [1] [12] |
|-----------|-------------------------|--|

Standard and Sample Preparation:

- Diluent: Prepare by mixing Mobile Phase A and Methanol (95:5 v/v).
- Standard Stock Solution (approx. 500 $\mu\text{g/mL}$): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 5-100 $\mu\text{g/mL}$).
- Sample Solution (approx. 200 $\mu\text{g/mL}$): Accurately weigh about 20 mg of the sample, dissolve in diluent in a 100 mL volumetric flask, and dilute to volume.
- Final Step: Filter all solutions through a 0.45 μm syringe filter before injection.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[\[3\]](#)[\[13\]](#)

Table 3: Validation Parameters for HPLC-UV Assay

| Parameter | Purpose & Methodology | Acceptance Criteria |
|-------------|---|---|
| Specificity | Assess interference from diluent, impurities, and degradation products. Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light). | The analyte peak should be free from co-eluting peaks. Peak purity analysis (via PDA) should pass. |
| Linearity | Analyze 5-6 calibration standards across 50-150% of the target concentration. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r^2) \geq 0.998. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Repeat analysis on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) \leq 2.0%. |
| LOQ/LOD | Determine the lowest concentration that can be reliably quantified/detected, typically based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or standard deviation of the response. | LOQ precision should meet acceptance criteria (e.g., RSD \leq 10%). |
| Robustness | Intentionally vary method parameters (e.g., pH \pm 0.2, column temp \pm 5°C, flow rate | Results should remain unaffected by small variations, demonstrating method reliability. |

±10%) and assess the impact on results.

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices or trace-level impurity quantification, LC-MS/MS is the preferred method. [14] It combines the separation power of LC with the specific and sensitive detection of tandem mass spectrometry.

LC-MS/MS Workflow



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Caption: LC-MS/MS workflow for trace-level quantification.

Detailed LC-MS/MS Protocol

Instrumentation:

- UHPLC or HPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: As per HPLC-UV method, or a shorter column for faster analysis if resolution from isomers is not required.

- Mobile Phase: Use volatile buffers to ensure compatibility with MS. Replace phosphate buffer with 0.1% formic acid or 10 mM ammonium formate in water. Methanol or acetonitrile can be used as the organic phase.

MS/MS Parameters: These parameters must be determined empirically by infusing a standard solution of the analyte.

Table 4: Proposed LC-MS/MS Method Parameters

| Parameter | Proposed Setting | Rationale & Determination |
|----------------------------------|--|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The two primary amino groups are readily protonated, making ESI+ the logical choice for high sensitivity. |
| Precursor Ion [M+H] ⁺ | m/z 143.06 | Calculated for the free base (C ₄ H ₆ N ₄ O ₂). This is confirmed by infusing the standard into the MS in full scan mode. |
| Product Ions | To be determined experimentally | Determined by performing a product ion scan on the precursor m/z 143.06. Two stable, intense fragments are chosen for quantification (quantifier) and confirmation (qualifier). |
| MRM Transitions | e.g., 143.06 -> 126.0 (Quantifier); 143.06 -> 98.0 (Qualifier) | Multiple Reaction Monitoring (MRM) provides exceptional specificity by filtering for a specific parent-daughter ion transition, minimizing matrix interference. [15] [16] |
| Collision Energy (CE) | To be determined experimentally | The voltage applied in the collision cell is optimized for each MRM transition to maximize the signal of the product ion. |

Sample Preparation:

- For Bulk Drug: Simple "dilute and shoot" as per the HPLC-UV method is sufficient.
- For Biological Matrices (e.g., Plasma):

- Protein Precipitation (PPT): Add 3 parts cold acetonitrile containing an internal standard to 1 part plasma.
- Vortex and centrifuge to pellet proteins.
- Evaporate the supernatant to dryness under nitrogen.
- Reconstitute in the initial mobile phase.[\[17\]](#)[\[18\]](#)

Alternative and Screening Methods

Capillary Electrophoresis (CE)

- Principle: CE separates ions based on their electrophoretic mobility in an electric field. It offers extremely high separation efficiency and short analysis times.[\[19\]](#)[\[20\]](#)
- Applicability: CE is an excellent alternative to HPLC for separating pyrimidine and purine derivatives.[\[21\]](#)[\[22\]](#)[\[23\]](#) It is particularly useful for charged, polar molecules and requires minimal solvent consumption. The method can achieve baseline separation of complex mixtures in minutes.[\[19\]](#)

UV-Vis Spectrophotometry

- Principle: This technique relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law.[\[24\]](#)
- Applicability: It serves as a rapid and simple method for determining the concentration of the pure substance in a simple, non-absorbing solvent (e.g., 0.1 M HCl). However, it lacks specificity and is not suitable for mixtures or samples containing UV-active impurities.[\[25\]](#) The protocol involves creating a calibration curve by measuring the absorbance of several standards of known concentration at the λ_{max} and then measuring the sample absorbance to determine its concentration.[\[26\]](#)

Method Comparison Summary

Table 5: Comparison of Analytical Methodologies

| Feature | HPLC-UV | LC-MS/MS | Capillary Electrophoresis | UV-Vis Spectrophotometry |
|-------------|---------------------------|-------------------------------|---------------------------|--------------------------|
| Specificity | Good to Excellent | Superior | Excellent | Poor |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | High (µg/mL to ng/mL) | Low (µg/mL) |
| Application | Purity, Assay, Routine QC | Bioanalysis, Trace Impurities | Purity, Isomer Separation | Assay of Pure Substance |
| Complexity | Moderate | High | Moderate | Low |
| Cost | | | | \$ |

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